commercial suppliers of (R)-1-Benzyl-3-pyrrolidinecarbonitrile
commercial suppliers of (R)-1-Benzyl-3-pyrrolidinecarbonitrile
An In-depth Technical Guide to Sourcing and Quality Evaluation of (R)-1-Benzyl-3-pyrrolidinecarbonitrile for Drug Discovery Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of (R)-1-Benzyl-3-pyrrolidinecarbonitrile in Modern Drug Discovery
(R)-1-Benzyl-3-pyrrolidinecarbonitrile, a chiral molecule identified by its CAS Number 157528-56-8, represents a highly valuable and strategic building block in the lexicon of medicinal chemistry. The pyrrolidine ring is a "privileged scaffold," a structural motif frequently found in bioactive molecules and approved drugs.[1][2] Its three-dimensional architecture is particularly adept at forming specific interactions with biological targets. The introduction of a nitrile group at the 3-position provides a versatile chemical handle for further molecular elaboration, while the benzyl group on the nitrogen atom offers both steric influence and potential for modification.
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial landscape, procurement strategies, and essential quality control measures for (R)-1-Benzyl-3-pyrrolidinecarbonitrile. As this is not a commodity chemical, but a specialty intermediate, a nuanced approach combining direct supplier evaluation and custom synthesis is often required to secure material that meets the stringent demands of pharmaceutical research and development.[3]
Part 1: Commercial Sourcing and Procurement Landscape
The procurement of (R)-1-Benzyl-3-pyrrolidinecarbonitrile is characterized by a limited number of catalog suppliers and a greater reliance on specialized custom synthesis providers. This landscape necessitates a diligent evaluation process to ensure the timely acquisition of high-quality material.
Identified Catalog Suppliers
While not extensively stocked, a few chemical suppliers list (R)-1-Benzyl-3-pyrrolidinecarbonitrile in their catalogs. These suppliers are often specialists in chiral intermediates and building blocks for research purposes. It is crucial to recognize that "listed" does not always equate to "in-stock," and lead times can be significant.
| Supplier | Product Name | CAS Number | Purity Specification | Key Remarks |
| Chem-Impex International, Inc. | (R)-1-Benzyl-3-pyrrolidinecarbonitrile | 157528-56-8 | ≥ 98% (GC) | Provides optical rotation specifications: [a]20D = -33 to -26 ° (c=1 in CHCl3).[3] |
| Shanghai Amole Biotechnology Co., Ltd. | (R)-1-Benzyl-3-pyrrolidinecarbonitrile | 157528-56-8 | 98.0% | Listed on various chemical sourcing platforms; inquiry-based pricing.[4] |
| Sigma-Aldrich | 1-Benzyl-pyrrolidine-3-carbonitrile | 10603-52-8 | Not specified | Note: This is the racemic mixture . Sigma-Aldrich states they do not collect analytical data for this product and the buyer assumes responsibility for confirming identity and purity.[5] This highlights the specialized nature of the chiral version. |
The Custom Synthesis Imperative
For quantities beyond the research scale or when specific purity profiles are required, engaging a custom synthesis provider is the most reliable strategy. Custom synthesis offers control over the synthetic route, impurity profile, and final specifications.
Key Advantages of Custom Synthesis:
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Scalability: Production can be tailored from gram to kilogram scales.[6][7]
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Specification Control: Researchers can define precise purity, enantiomeric excess, and analytical documentation requirements.
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Process Transparency: Reputable providers can offer insights into the synthetic route, which is critical for regulatory filings and understanding potential impurities.
Leading Custom Synthesis Providers for Pharmaceutical Intermediates:
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Aragen Life Sciences: Offers custom chemical synthesis for key starting materials and intermediates for the pharmaceutical industry.[7]
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Dalton Pharma Services: Specializes in the custom synthesis of a wide range of small molecules, including complex and chiral compounds.[8]
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Otava Chemicals: Provides custom synthesis of organic molecules for biotech and pharmaceutical applications, from initial idea to final production.[6]
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Pharma Inventor Inc.: Offers custom synthesis services, including asymmetric synthesis and resolution of chiral compounds.[9]
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GEO Specialty Chemicals: Partners with pharmaceutical clients in preclinical and early development for custom manufacturing of small molecule intermediates.[10]
Workflow for Engaging a Custom Synthesis Provider
Caption: Workflow for procuring (R)-1-Benzyl-3-pyrrolidinecarbonitrile via custom synthesis.
Part 2: Technical Specifications and In-House Quality Control
Independent verification of incoming material is a cornerstone of scientific integrity. A supplier's Certificate of Analysis (CoA) provides a baseline, but in-house validation ensures the material is fit for its intended purpose in sensitive drug discovery assays.
Critical Quality Attributes (CQAs)
When ordering, the following specifications are paramount:
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Identity and Structure: Confirmation via ¹H NMR, ¹³C NMR, and Mass Spectrometry. The spectral data should be consistent with the structure of (R)-1-Benzyl-3-pyrrolidinecarbonitrile.
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Chemical Purity: Typically ≥98% as determined by HPLC or GC. The analytical method should be specified.
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Enantiomeric Purity (Enantiomeric Excess, ee%): This is the most critical parameter. A minimum of ≥99% ee is standard for pharmaceutical applications. This must be determined by a chiral separation method (e.g., chiral HPLC or chiral SFC).
-
Optical Rotation: While useful for initial confirmation, it is not a substitute for a chromatographic enantiomeric purity assay. The expected range is approximately -33 to -26 degrees (c=1 in Chloroform).[3]
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Residual Solvents: Should be controlled according to ICH guidelines, especially if the material is intended for later-stage development.
Recommended Analytical Protocols (Self-Validating System)
Upon receipt of the material, a logical sequence of analytical tests should be performed to validate the supplier's CoA.
Protocol 1: Identity Confirmation via NMR and MS
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Sample Preparation: Dissolve ~5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
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¹H NMR Acquisition: Acquire a standard proton NMR spectrum. Verify the presence of aromatic protons (benzyl group), aliphatic protons (pyrrolidine ring), and the characteristic chemical shifts for the benzylic CH₂ and the methine proton at the chiral center.
-
Mass Spectrometry: Prepare a dilute solution and analyze via Electrospray Ionization (ESI) Mass Spectrometry in positive ion mode. Look for the [M+H]⁺ ion corresponding to the molecular weight of 186.26 (C₁₂H₁₄N₂).
-
Causality Check: If the NMR and MS data do not align with the expected structure, the batch should be rejected immediately.
Protocol 2: Enantiomeric Purity Assessment via Chiral HPLC
This protocol is essential for confirming the stereochemical integrity of the compound.
-
Column Selection: A polysaccharide-based chiral stationary phase (CSP) is typically effective. Examples include columns with coated or immobilized amylose or cellulose derivatives (e.g., Chiralpak® AD-H, Chiralcel® OD-H).
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Mobile Phase Screening: A typical starting mobile phase is a mixture of hexane and isopropanol (e.g., 90:10 v/v) run under isocratic conditions. Small amounts of an amine additive (e.g., 0.1% diethylamine) may be required to improve peak shape.
-
Sample Preparation: Prepare a stock solution of the (R)-enantiomer at ~1 mg/mL in the mobile phase. If available, also prepare a solution of the racemic mixture to confirm the elution order and resolution of the two enantiomers.
-
Analysis: Inject the sample and monitor the UV absorbance at a suitable wavelength (e.g., 254 nm).
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Calculation: Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee% = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100
Quality Control and Verification Workflow
Caption: A self-validating workflow for the quality control of incoming chiral intermediates.
Part 3: Synthetic and Application Context
Understanding the synthetic origin of (R)-1-Benzyl-3-pyrrolidinecarbonitrile provides valuable context for potential impurities and informs its application.
Synthetic Considerations
While specific proprietary routes will vary, common strategies for constructing chiral pyrrolidines often involve either asymmetric synthesis or the resolution of a racemic mixture.[1][11][12] A plausible synthetic approach could start from the more readily available 1-Benzyl-3-pyrrolidinone.[13] The ketone could be subjected to a stereoselective reduction to the corresponding (R)-alcohol, followed by conversion to a leaving group and subsequent displacement with a cyanide source. Alternatively, modern biocatalytic methods using engineered enzymes can achieve high enantioselectivity in C-H amination or reduction reactions, providing a greener and more efficient route to chiral amines and their derivatives.[14]
Field-Proven Applications
The (R)-1-Benzyl-3-pyrrolidinecarbonitrile scaffold is a precursor to a variety of more complex molecules. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloadditions. These transformations open access to compounds with potential applications in neuroscience, particularly as intermediates for agents targeting neurotransmitter systems.[3] For instance, related N-benzylpyrrolidine structures have been investigated as dual serotonin/noradrenaline reuptake inhibitors (SNRIs), which are relevant for treating depression and chronic pain.[15] The specific stereochemistry at the 3-position is often critical for achieving the desired biological activity and selectivity.[2]
Conclusion
Successfully sourcing and utilizing (R)-1-Benzyl-3-pyrrolidinecarbonitrile is a multi-step process that demands both diligent supplier management and rigorous in-house analytical validation. Due to its specialized nature, researchers must be prepared to engage with custom synthesis providers to ensure a reliable supply of material that meets the exacting standards of drug discovery. By implementing the workflows and analytical protocols outlined in this guide, scientific teams can mitigate risks associated with material quality, thereby ensuring the integrity of their experimental results and accelerating the progression of their research programs.
References
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Study on the synthesis of N-benzyl-3-pyrrolidinone. ResearchGate. [Link]
-
Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. National Center for Biotechnology Information. [Link]
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Custom Synthesis. Otava Chemicals. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Center for Biotechnology Information. [Link]
- Preparation method for (R)-1-benzyl-3-aminopyrrolidine and (S).
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(R)-1-Benzyl-3-pyrrolidinecarbonitrile Price from Supplier. Chemsrc.com. [Link]
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Custom Organic Synthesis. Pharma Inventor Inc. [Link]
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Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. [Link]
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N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors. ResearchGate. [Link]
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Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3). eScholarship.org. [Link]
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Custom Chemical Synthesis Services. Aragen Life Sciences. [Link]
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Guide to Quality in Analytical Chemistry. Eurachem. [Link]
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Custom Synthesis. GEO Specialty Chemicals. [Link]
- Method for preparing N-benzyl-3-pyrrolidone.
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Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol. Royal Society of Chemistry. [Link]
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Custom Chemical Synthesis | Fine Chemical Services. Dalton Pharma Services. [Link]
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